8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
Description
CAS: 943994-43-2 Molecular Formula: C14H17BClNO4 Molecular Weight: 309.55 g/mol Purity: ≥95% Applications: A versatile boronic ester scaffold used in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in synthesizing kinase inhibitors and bioactive molecules. The chlorine substituent at position 8 enhances electrophilicity, facilitating interactions with biological targets .
Properties
IUPAC Name |
8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO4/c1-13(2)14(3,4)21-15(20-13)8-5-9(16)12-10(6-8)17-11(18)7-19-12/h5-6H,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGPIUMNZPHCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester typically involves the following steps :
Formation of the Oxazine Ring: The initial step involves the reaction of 3-chlorobenzaldehyde with ethylene glycol to form 3-(2-hydroxyethyl)-chlorobenzene.
Oxidation and Cyclization: The intermediate is then subjected to oxidation and cyclization reactions using reagents such as hypochlorous acid and silver oxide to form the oxazine ring.
Boronic Acid Ester Formation: Finally, the oxazine compound is reacted with pinacol borane under suitable conditions to form the boronic acid ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acid esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hypochlorous acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of substituted oxazine derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
- Molecular Formula : C14H17BClNO4
- Molecular Weight : 309.55 g/mol
- CAS Number : 943994-43-2
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting potential as therapeutic agents in oncology. For instance, derivatives of this compound have been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects.
Enzyme Inhibition
The boronic acid moiety in this compound allows it to interact with enzymes such as serine proteases and cysteine proteases. This interaction can lead to the development of enzyme inhibitors that are crucial in treating diseases where these enzymes play a pivotal role.
Organic Synthesis
Building Block for Complex Molecules
The unique structure of 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine makes it an excellent building block for synthesizing more complex organic molecules. Its boronic acid functionality allows for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are essential in the formation of carbon-carbon bonds in organic synthesis.
Functionalization
The compound can be modified to introduce various functional groups, enhancing its utility in creating diverse chemical entities for pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
Research has explored the incorporation of boronic acid esters into polymer matrices to develop materials with enhanced properties such as increased thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and composites.
Sensors
Due to the boronic acid's ability to form reversible covalent bonds with diols, this compound can be utilized in the development of sensors for detecting sugars or other biomolecules. The sensitivity and specificity of such sensors can be significantly improved by employing this compound as a sensing element.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 8-Chloro derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, paving the way for further development as anticancer agents.
Case Study 2: Organic Synthesis Application
A research team demonstrated the effectiveness of using 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine in Suzuki-Miyaura coupling reactions. The study highlighted how this compound could serve as a versatile building block for synthesizing complex pharmaceutical intermediates with high yields and selectivity.
Case Study 3: Material Development
A group of researchers investigated the use of boronic acid esters derived from this compound in creating new polymeric materials with enhanced properties. Their findings showed improved mechanical performance and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Chlorine vs. Methyl
8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester
- CAS : 943994-87-4
- Key Difference : Methyl group at position 8 instead of chlorine.
- Impact: Electronic Effects: Methyl is electron-donating, reducing electrophilicity compared to chlorine. This may lower reactivity in cross-coupling reactions . Applications: Suitable for targets requiring hydrophobic interactions, such as CNS-targeting compounds.
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester
- CAS : 1551418-99-5
- Impact :
- Regioselectivity : Positional isomerism alters spatial orientation in Suzuki couplings, affecting conjugation with aromatic systems.
- Molecular Weight : 275.11 g/mol (vs. 309.55 g/mol for the target compound), due to absence of chlorine .
- Applications : Used in synthesizing organic semiconductors and liquid crystal materials where electron-deficient boronic esters are less critical.
Positional Isomerism of Boronic Ester
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic Acid Pinacol Ester
- CAS : 943994-02-3
- Key Difference : Structural isomer with boronic ester at position 6 but lacking chlorine.
- Impact :
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester
- CAS : 1489264-77-8
- Key Difference : Methyl at position 4 and boronic ester at position 5.
- Synthetic Utility: Requires tailored palladium catalysts (e.g., Pd(dppf)Cl2) for efficient borylation .
Biological Activity
8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester (CAS: 943994-43-2) is a boronic acid derivative notable for its potential biological activities. This compound, characterized by its unique structural features, has drawn attention in medicinal chemistry, particularly for its applications in drug design and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 309.55 g/mol. The compound includes a chloro substituent and a boronic acid moiety, which are critical for its reactivity and biological interactions.
Anticancer Properties
Research indicates that boronic acid derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of proteasome activity and modulation of cellular signaling pathways. For instance, compounds similar to 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Antiviral Activity
Boronic acids have also been investigated for their antiviral properties. Studies suggest that certain derivatives can inhibit viral replication by interfering with viral proteases or polymerases. The structure of 8-Chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine may enhance its interaction with viral targets, making it a candidate for further antiviral research .
Enzyme Inhibition
The compound's boronic acid functionality allows it to act as a reversible inhibitor of serine proteases. This property is particularly relevant in the context of diseases where protease activity is dysregulated. The specificity and potency of such inhibitors can be tailored through structural modifications .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Anticancer Activity : A series of boronic acid derivatives were tested against breast cancer cell lines, demonstrating that modifications in the oxazine ring significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antiviral Research : A study highlighted the antiviral efficacy of boronic acid compounds against HIV and Hepatitis C viruses. The results indicated that these compounds could disrupt viral entry or replication processes .
Research Findings
Recent findings emphasize the importance of structural features in determining the biological activity of boronic acid derivatives:
| Property | Observation |
|---|---|
| Cytotoxicity | High against specific cancer cell lines |
| Antiviral Efficacy | Effective against certain viral strains |
| Enzyme Inhibition | Potent against serine proteases |
| Selectivity | Varies with structural modifications |
Q & A
Q. What are the recommended synthetic routes for 8-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester?
The compound can be synthesized via multi-step protocols involving esterification, etherification, reductive cyclization, and boronate esterification. A similar nitro-substituted benzoxazine derivative was synthesized starting from 4-hydroxy-3-nitrobenzoic acid, followed by nitration and hydrolysis, with structural confirmation via IR, <sup>1</sup>HNMR, LC/MS, and elemental analysis . For the boronic acid pinacol ester moiety, Suzuki-Miyaura coupling precursors or direct boronation via Miyaura borylation may be employed, leveraging pinacol ester protection to enhance stability during purification .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Key analytical methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify aromatic proton environments, boronate ester peaks (~1.3 ppm for pinacol methyl groups), and oxazine ring conformation.
- Mass spectrometry (LC/MS or HRMS) : To confirm molecular ion peaks (e.g., exact mass calculations for C14H16BClNO4).
- IR spectroscopy : Detection of carbonyl (C=O, ~1700 cm<sup>-1</sup>) and boronate ester (B-O, ~1350 cm<sup>-1</sup>) stretches .
Advanced Research Questions
Q. What are the challenges in optimizing cross-coupling reactions using this boronate ester?
The electron-deficient benzoxazine core may reduce reactivity in Suzuki-Miyaura couplings. Researchers should:
- Screen catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 for enhanced electron-deficient aryl coupling.
- Adjust base and solvent : Use K2CO3 in THF/water mixtures to balance hydrolysis sensitivity .
- Monitor stability : The pinacol ester is susceptible to hydrolysis under acidic or oxidative conditions (e.g., H2O2), requiring inert atmospheres and anhydrous solvents .
Q. How does the oxazine ring influence the compound’s reactivity in medicinal chemistry applications?
The 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold provides rigidity and hydrogen-bonding motifs, making it a candidate for kinase inhibitors or protease binders. Computational docking studies (e.g., molecular dynamics simulations) should assess interactions with target proteins, while in vitro assays validate bioactivity. Note that the chloro substituent at position 8 may sterically hinder binding in certain orientations .
Q. What precautions are necessary when handling this compound due to limited safety data?
While specific toxicity data are unavailable, general boronic acid precautions apply:
- Avoid inhalation : Use fume hoods during weighing.
- Skin/eye protection : Wear nitrile gloves and goggles; rinse immediately upon contact.
- Storage : Store at 2–8°C under argon to prevent hydrolysis. Dispose via licensed hazardous waste services .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies in spectral data (e.g., unexpected peaks in <sup>1</sup>H NMR)?
- Impurity analysis : Compare with byproducts from incomplete cyclization (e.g., residual ester intermediates) or boronate hydrolysis (free boronic acid at ~7 ppm).
- Isotopic patterns : Use HRMS to distinguish boronate-related isotopic clusters (e.g., <sup>11</sup>B/<sup>10</sup>B splitting).
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals caused by the oxazine ring’s electron-withdrawing effects .
Q. Why might catalytic cross-coupling yields vary between batches?
Potential factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
